molecular formula C25H23BrF2N2O2 B303814 4-(4-bromophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(4-bromophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303814
M. Wt: 501.4 g/mol
InChI Key: NCDLLOWHNAJHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BDF-73141, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

4-(4-bromophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as an antagonist of the NMDA receptor by binding to the receptor and preventing the binding of glutamate, the primary neurotransmitter that activates the receptor. This results in a decrease in NMDA receptor activity, which has been shown to have both beneficial and detrimental effects on neurological function.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have significant effects on biochemical and physiological processes in the brain. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. However, it has also been found to have negative effects on neuronal survival and function in some cases.

Advantages and Limitations for Lab Experiments

The use of 4-(4-bromophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments has several advantages, including its high selectivity for the NMDA receptor and its ability to cross the blood-brain barrier. However, its effects on neuronal function and survival can be variable and may require careful consideration in experimental design.

Future Directions

Future research on 4-(4-bromophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide could focus on several areas, including its potential applications in the treatment of neurological disorders, its effects on other physiological systems, and its interactions with other drugs and compounds. Additionally, further studies could investigate the mechanisms underlying the variable effects of 4-(4-bromophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide on neuronal function and survival, and how these effects can be optimized for therapeutic use.

Synthesis Methods

The synthesis of 4-(4-bromophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multi-step process that begins with the reaction of 2,4-difluoroaniline with 4-bromobenzaldehyde to form an intermediate product. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to yield the final product. The synthesis method has been optimized to achieve high yields and purity of 4-(4-bromophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.

Scientific Research Applications

4-(4-bromophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in many physiological processes, including learning and memory. 4-(4-bromophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been used to study the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

Product Name

4-(4-bromophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C25H23BrF2N2O2

Molecular Weight

501.4 g/mol

IUPAC Name

4-(4-bromophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C25H23BrF2N2O2/c1-13-21(24(32)30-18-9-8-16(27)10-17(18)28)22(14-4-6-15(26)7-5-14)23-19(29-13)11-25(2,3)12-20(23)31/h4-10,22,29H,11-12H2,1-3H3,(H,30,32)

InChI Key

NCDLLOWHNAJHCS-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Br)C(=O)NC4=C(C=C(C=C4)F)F

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Br)C(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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